Cpi-0610 - 1380087-89-7

Cpi-0610

Catalog Number: EVT-265060
CAS Number: 1380087-89-7
Molecular Formula: C20H16ClN3O2
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , , ] BET proteins, namely BRD2, BRD3, BRD4 and BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. [, ] CPI-0610 specifically targets the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. [] By disrupting the interaction between BET proteins and acetylated histones, CPI-0610 modulates the expression of various genes, including those involved in oncogenic pathways, inflammation, and fibrosis. [, , , , , , , ] CPI-0610 has shown promising preclinical and clinical activity in hematological malignancies, particularly in multiple myeloma, lymphoma, and myelofibrosis. [, , , , , , , , , , , , , , , ]

CPI-0610 (pelabresib) is a potent, first-in-class, selective, oral small-molecule inhibitor of the tandem amino-terminal bromodomains (BD1 and BD2) of bromodomain and extraterminal domain (BET) proteins. [] Here are some related compounds mentioned in the context of the provided research:

JQ1

  • Compound Description: JQ1 is a thieno-triazolo-1,4-diazepine small molecule that binds competitively to the acetyl-lysine binding motif of BET bromodomains. It has been shown to have anti-tumor activity in preclinical models of various cancers. [, ]

CPI-203

  • Compound Description: CPI-203 is a BET inhibitor used to develop a model of BET inhibitor resistance in acute myeloid leukemia (AML). [] It induces apoptosis in AML cells, correlating with the suppression of MYC and BCL2. []
  • Relevance: CPI-203 and CPI-0610 are both BET inhibitors, suggesting structural similarities. [] The resistance mechanisms observed with CPI-203 could provide insights into potential resistance mechanisms to CPI-0610. []
  • Compound Description: OTX015 is a potent, orally bioavailable small-molecule inhibitor of BET proteins. [, ] It has been investigated as a single agent and in combination therapies for multiple myeloma. [, ]
  • Relevance: OTX015, similar to CPI-0610, targets BET proteins and inhibits their function. [] Both compounds have shown efficacy in preclinical models of hematological malignancies, including multiple myeloma. [, ]

Suberoylanilide Hydroxamic Acid (SAHA)

  • Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor that induces cell cycle arrest and apoptosis in various cancer cells. [, ]
  • Relevance: While not structurally related to CPI-0610, SAHA has shown synergistic effects with CPI-0610 in inducing apoptosis in diffuse large B-cell lymphoma (DLBCL) cells. [] This synergy suggests a potential therapeutic benefit of combining BET inhibitors with HDAC inhibitors.

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug used to treat multiple myeloma. It functions by binding to cereblon, leading to the degradation of Ikaros (IKZF1) and other proteins. []
  • Relevance: While structurally distinct from CPI-0610, lenalidomide demonstrates synergistic cytotoxic effects when combined with CPI-0610 in multiple myeloma cells. [] This synergy is attributed to the combined suppression of IKZF1, IRF4, and MYC. []

Pomalidomide

  • Compound Description: Pomalidomide is another immunomodulatory drug that, similar to lenalidomide, targets cereblon and leads to the degradation of Ikaros (IKZF1). []
  • Relevance: Pomalidomide, like lenalidomide, exhibits synergistic cytotoxicity with CPI-0610 in multiple myeloma cells. [] The mechanism of synergy is thought to be similar to that of lenalidomide, involving the combined suppression of IKZF1, IRF4, and MYC. []

Venetoclax

  • Compound Description: Venetoclax is a selective BCL-2 inhibitor that induces apoptosis in cancer cells by binding to BCL-2 and preventing its anti-apoptotic function. [, ]
  • Relevance: Venetoclax's activity in AML cells, particularly those with FLT3-ITD mutations, is contrasted with the activity of CPI-0610. [] Additionally, Venetoclax sensitivity is mentioned in the context of BCL2A1 overexpression, a protein targeted by CPI-0610. [] While not structurally related to CPI-0610, understanding their differential effects on AML cells may inform treatment strategies.

Ruxolitinib

  • Compound Description: Ruxolitinib is a Janus kinase 1/2 (JAK1/2) inhibitor used to treat myelofibrosis. It primarily reduces spleen volume and constitutional symptoms. [, , ]
  • Relevance: While not structurally similar to CPI-0610, Ruxolitinib is frequently used in combination with CPI-0610 in treating myelofibrosis. [, , ] This combination has been shown to have synergistic effects on reducing splenomegaly, improving bone marrow fibrosis, and potentially enhancing disease modification. [, , ]

Fedratinib

  • Compound Description: Fedratinib is another JAK1/2 inhibitor used in myelofibrosis treatment. []
  • Relevance: Although not directly studied in conjunction with CPI-0610, fedratinib serves as a comparator for the efficacy of the CPI-0610 and ruxolitinib combination in treating myelofibrosis. []
Overview

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties and biological activities. It has garnered attention for its potential use as a therapeutic agent due to its interaction with various biological targets.

Source

The compound is referenced in various chemical databases and publications, including BenchChem and PubChem, which provide detailed information about its structure, synthesis methods, and applications in research and industry .

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing oxazole and benzazepine moieties. It is also classified as an acetamide due to the presence of the acetamide functional group in its structure.

Synthesis Analysis

Methods

The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide typically involves several synthetic steps starting from readily available precursors. The general approach includes:

  1. Formation of the Oxazolo-benzazepine Core: This is achieved through cyclization reactions that link the oxazole and benzazepine structures.
  2. Introduction of Functional Groups: The chlorophenyl and methyl groups are introduced at specific stages to ensure high yields and purity.

Technical Details

The reaction conditions are optimized for temperature, solvent choice, and catalyst use to achieve the desired product. Industrial production may utilize continuous flow reactors or batch processes, focusing on scalability and adherence to green chemistry principles to minimize environmental impact.

Molecular Structure Analysis

Structure

The molecular formula of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is C20H16ClN3O2C_{20}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 365.81 g/mol. The structure features a complex arrangement that includes:

  • A chlorophenyl group
  • A methyl group
  • An oxazole ring fused with a benzazepine structure

Data

Key structural data includes:

  • IUPAC Name: 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide
  • InChI Key: DBLBPRFLLZXMOW-INIZCTEOSA-N
  • Density: Predicted at 1.41 g/cm³
  • Boiling Point: Approximately 622.8 °C (predicted) .
Chemical Reactions Analysis

Types of Reactions

The compound can participate in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding oxides.
  2. Reduction: Reduction reactions can modify functional groups leading to different derivatives.
  3. Substitution: The chlorophenyl group can engage in nucleophilic substitution reactions.

Technical Details

Common reagents used include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like lithium aluminum hydride.
  • Nucleophiles: For substitution reactions, sodium methoxide can be employed.

Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .

Mechanism of Action

The mechanism of action for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide involves interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects depending on the context of its application.

Research indicates that compounds with similar structures have shown significant biological activities, including anti-inflammatory and anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 365.81 g/mol
  • Density: Approximately 1.41 g/cm³ (predicted)
  • Boiling Point: Estimated at 622.8 °C (predicted)

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be stored at -20 °C to maintain integrity. Its pKa value is around 16.07 (predicted), indicating its acidic nature in solution .

Applications

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide has potential applications in various scientific fields:

  1. Medicinal Chemistry: Due to its unique structure and biological activity profiles.
  2. Pharmacology: As a candidate for drug development targeting specific diseases.
  3. Research Applications: In studies related to enzyme inhibition or receptor modulation.

Its complex structure allows for diverse modifications that can enhance its efficacy and specificity in therapeutic applications .

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how intricate molecular designs can lead to significant advancements in drug discovery and development.

Introduction to the Core Structure and Pharmacological Relevance

The chemical compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide exemplifies a sophisticated hybrid architecture merging a benzazepine core with an oxazole heterocycle. This structure integrates critical pharmacophores known for modulating diverse biological targets, particularly within the central nervous system (CNS). The stereospecific (S)-configuration at the 4-position, chlorophenyl moiety, and terminal acetamide group collectively enhance its binding affinity and selectivity toward receptors such as GABAA, ion channels, and kinase domains [1] [6]. Benzazepine-oxazole hybrids occupy a niche in medicinal chemistry due to their balanced lipophilicity, conformational rigidity, and capacity for target engagement, positioning them as versatile scaffolds for neuropsychiatric and oncological therapeutics [1] [10].

Structural Classification of Benzazepine-Oxazole Hybrids in Medicinal Chemistry

Benzazepine-oxazole hybrids belong to a broader class of fused polycyclic systems where the seven-membered benzazepine ring is annulated with a five-membered oxazole. This fusion confers three-dimensional stability and electronic diversity, critical for interacting with hydrophobic binding pockets in biological targets. The oxazole ring contributes hydrogen-bond acceptance via its nitrogen atom and π-stacking capability through its aromatic system, while the benzazepine core offers torsional flexibility for optimal receptor fit [6] [10]. Such hybrids are categorized into three subtypes based on ring fusion patterns:

  • Linear Annulations: Oxazole fused at benzazepine's C4a-C5a bond (e.g., oxazolo[5,4-d][2]benzazepines).
  • Angular Scaffolds: Fusion at nonadjacent bonds, enhancing steric discrimination.
  • Bridged Derivatives: Incorporation of spacer groups between rings to modulate solubility.

Table 1: Pharmacological Profiles of Key Benzazepine-Oxazole Hybrids

Compound ScaffoldBiological ActivityTarget AffinityStructural Feature
Oxazolo[5,4-d][2]benzazepineAnxiolytic, anticonvulsantGABAA R4-Chlorophenyl at C6
Benzo[7]annulen-oxazoleNeuroprotectiveNMDA R (GluN2B subunit)Free C2 phenol
Imidazo-benzazepineAntitumorKinase inhibitionC2 vinyl/hydroxymethyl
Pyrroloquinoline-oxazolePBR modulationTSPOAcetamide tail [6] [10]

These hybrids demonstrate enhanced metabolic stability compared to monocyclic analogs due to restricted rotation around fusion bonds, reducing susceptibility to cytochrome P450 oxidation. Modifications at the benzazepine nitrogen (e.g., methylation in the target compound) further shield against N-dealkylation, prolonging half-life in vivo [1] [6].

Role of 4-Chlorophenyl and Acetamide Moieties in Bioactive Compound Design

The 4-chlorophenyl group at C6 is a strategic determinant of bioactivity. Chlorine's strong electron-withdrawing effect polarizes the phenyl ring, creating a dipole moment that stabilizes charge-transfer interactions with aromatic residues in receptor binding sites (e.g., Phe residues in GABAA's benzodiazepine pocket). Positioned para, chlorine avoids steric clashes while maximizing hydrophobic contact surface area. Studies comparing substituents show a consistent affinity hierarchy: 4-Cl > 4-F > 4-CH3 > 4-OCH3, underscoring halogen-enhanced binding [8] [10].

The acetamide moiety (–NHCOCH3) attached to the benzazepine's 4-position serves dual roles:

  • Hydrogen-bond donation/acceptance: The carbonyl oxygen acts as a H-bond acceptor, while the amide NH donates H-bonds, forming bridges with residues like Ser/Thr in catalytic sites.
  • Conformational constraint: In the (4S)-stereoisomer, the acetamide orients spatially to engage targets unreachable by the (R)-counterpart, as validated by docking studies on GluN2B-containing NMDA receptors [6] [8].

Table 2: Impact of Structural Moieties on Biological Activity

Structural ElementFunctionEffect on PotencyExample Pharmacophore
4-Chlorophenyl (C6)Hydrophobic anchor, dipole modulator↑ 5-fold vs. unsubstituted phenylAnticonvulsant activity
Acetamide (C4)H-bond network formation↑ 10-fold vs. ester analogsNMDA receptor antagonism
(4S)-configurationStereospecific target engagement↑ 20-fold vs. (4R)GluN2B selectivity
N-Methylation (N1)Metabolic stabilization↑ t1/2 by 2–3×Enhanced oral bioavailability [6] [8] [10]

Structure-activity relationship (SAR) analyses confirm that replacing acetamide with sulfonamide or carbamate diminishes affinity, highlighting the critical balance of polarity and steric bulk this group provides [8].

Historical Context of Benzazepine Derivatives in CNS and Receptor-Targeted Therapies

Benzazepine derivatives originated in the 1960s with the discovery of dibenzazepines as tricyclic antidepressants. The 1980s marked a shift toward monocyclic benzazepines like fenoldopam (D1 agonist) and SCH-23390 (D1 antagonist), illustrating the scaffold's adaptability to diverse CNS targets [1] [9]. Landmark developments include:

  • GABAA Receptor Modulation: Benzodiazepines (e.g., diazepam) revolutionized anxiety treatment but faced dependence issues. Subsequent benzazepine-oxazole hybrids aimed for subunit selectivity (e.g., α2/α3-GABAA) to mitigate side effects [4] [9].
  • NMDA Receptor Antagonism: GluN2B-selective antagonists like ifenprodil inspired 3-benzazepine derivatives (e.g., WMS-1405, Ki = 5.4 nM) with neuroprotective efficacy against excitotoxicity [6].
  • Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligands: Alpidem analogs demonstrated neurosteroidogenesis modulation, leading to tricyclic benzazepine-oxazoles like SSR180575 for neuroprotection [10].

Table 3: Evolution of Key Benzazepine-Based Therapeutics

EraCompound ClassTherapeutic ApplicationInnovation
1960sTricyclic dibenzazepinesDepressionMonoamine reuptake inhibition
1980sMonocyclic 1-benzazepinesHypertension, psychosisDopamine receptor subtype selectivity
1990s3-Benzazepine derivativesNeuropathic painGluN2B antagonism
2000sOxazolo-fused benzazepinesAnxiety, neurodegenerationGABAA/NMDA subtype selectivity
2010sHybrid scaffolds (e.g., target)Oncology, neuroprotectionMultitarget engagement (kinases, PBR) [1] [6] [9]

Properties

CAS Number

1380087-89-7

Product Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

IUPAC Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1

InChI Key

GCWIQUVXWZWCLE-INIZCTEOSA-N

SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CPI0610; CPI 0610; CPI-0610

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.